Activating transcription factor 4, commonly referred to as ATF4, is a crucial protein encoded by the ATF4 gene in humans. This protein belongs to the activating transcription factor/cyclic adenosine monophosphate response element binding protein family, which is characterized by its basic region-leucine zipper (bZIP) motif. ATF4 plays a significant role in cellular stress responses, particularly in the integrated stress response pathway, which is activated under conditions such as oxidative stress, endoplasmic reticulum stress, and amino acid deprivation .
The ATF4 gene is located on chromosome 22 and is expressed in various tissues, including the liver, kidney, and brain. It was initially identified through library screens that utilized specific binding sites from the human T-cell leukemia virus type 1 and cyclic adenosine monophosphate response elements . The gene has two alternative transcripts and is associated with several diseases, including various forms of cancer and metabolic disorders .
The translation of ATF4 is primarily regulated through phosphorylation of eIF2α by various kinases such as PERK (protein kinase R-like endoplasmic reticulum kinase). This phosphorylation inhibits general protein synthesis but allows for selective translation of ATF4, thus enabling cells to adapt to stress .
ATF4 consists of 381 amino acids and features a bZIP domain that facilitates DNA binding and dimerization. This domain is essential for its function as a transcription factor. The protein can form homodimers or heterodimers with other bZIP proteins like cAMP-response element binding protein 1 and Jun family members .
The structural data indicate that ATF4 binds to specific DNA sequences known as cAMP response elements (CRE), which are critical for its role in regulating gene expression under stress conditions .
ATF4 participates in several chemical reactions at the molecular level primarily through its function as a transcription factor. It activates or represses gene expression by binding to specific DNA sequences in the promoters of target genes. Notably, it regulates genes involved in oxidative stress response and amino acid metabolism .
The interaction of ATF4 with DNA involves specific conformational changes that allow it to recruit co-activators or repressors depending on cellular context. The precise mechanisms involve post-translational modifications such as phosphorylation that modulate its activity and stability .
The mechanism of action for ATF4 primarily revolves around its role in responding to cellular stress signals. Upon activation, ATF4 translocates to the nucleus where it binds to target genes involved in the stress response pathways. This includes upregulating genes that promote cell survival under adverse conditions while also activating pro-apoptotic factors when necessary .
Research indicates that ATF4 regulates numerous downstream targets that are critical for managing oxidative stress and maintaining cellular homeostasis. Its activity is tightly controlled through various feedback mechanisms involving other signaling pathways such as those mediated by JUN N-terminal kinase .
Activating transcription factor 4 is a soluble protein predominantly found in the cytoplasm and nucleus of cells. Its solubility is influenced by its structural composition, particularly its bZIP domain which facilitates interactions with other proteins and DNA .
Chemically, ATF4 functions primarily as a transcriptional regulator through its ability to bind DNA. Its activity can be modulated by post-translational modifications such as phosphorylation and ubiquitination which affect its stability and interaction with other proteins .
Studies have shown that alterations in ATF4 expression can lead to significant changes in cellular responses to stressors, highlighting its importance in maintaining cellular integrity under challenging conditions .
Activating transcription factor 4 has several applications in scientific research, particularly in studies related to cancer biology, metabolic diseases, and neurodegenerative disorders. Its role in modulating stress responses makes it a potential therapeutic target for enhancing cell survival during chemotherapy or preventing neurodegeneration due to oxidative damage . Additionally, understanding ATF4's function can provide insights into developmental processes and differentiation pathways relevant to regenerative medicine .
ATF4 belongs to the basic leucine zipper (bZIP) superfamily of transcription factors. Its bZIP domain, located near the C-terminus (residues 276–351 in humans), consists of two functionally distinct regions: a basic region (residues 280–301) that mediates DNA binding and a leucine zipper region (residues 306–334) that facilitates dimerization [2] [6]. The leucine zipper forms an amphipathic helix with leucine residues positioned at every seventh amino acid, creating a hydrophobic dimerization interface. This coiled-coil structure enables ATF4 to heterodimerize with numerous bZIP partners, including C/EBP family members, JUN, FOS, and DDIT3 (CHOP) [6] [10]. Crucially, the ATF4 leucine zipper is structurally incompatible with homodimerization, restricting its functionality exclusively to heterodimeric complexes [6]. Biophysical analyses, including circular dichroism and nuclear magnetic resonance (NMR) spectroscopy, confirm that the isolated bZIP domain forms a continuous α-helical structure in solution [2].
The combinatorial potential of ATF4 heterodimerization significantly expands its functional repertoire. Different heterodimers exhibit distinct DNA-binding preferences: ATF4-C/EBP heterodimers preferentially bind C/EBP-ATF response elements (CARE; 5′-TGATGXAA-3′), while ATF4-JUN complexes target cAMP response elements (CRE; 5′-TGACGTCA-3′) [10]. This dimerization flexibility allows ATF4 to participate in diverse transcriptional programs depending on cellular context and dimerization partner availability.
Table 1: Major ATF4 Heterodimerization Partners and Functions
Heterodimer Partner | DNA Binding Specificity | Primary Biological Functions | Key References |
---|---|---|---|
C/EBP family (C/EBPα, β, γ) | C/EBP-ATF Response Element (CARE) | Amino acid metabolism, ER stress response, oxidative stress | [1] [6] |
JUN-FOS (AP-1 complex) | cAMP Response Element (CRE) | Cell proliferation, differentiation, apoptosis | [10] |
DDIT3 (CHOP/GADD153) | ER Stress Response Element | Apoptosis during prolonged stress | [6] [10] |
ATF3 | CRE-like elements | Stress adaptation, feedback regulation | [6] |
NRF2 | Antioxidant Response Element | Oxidative stress defense | [10] |
ATF4 undergoes extensive post-translational modifications (PTMs) that regulate its stability, transcriptional activity, and subcellular localization:
Phosphorylation: Multiple kinases target ATF4, including ribosomal S6 kinase 2 (RSK2; Ser245, Ser254), casein kinase 2 (CK2; Thr213, Ser224), and PERK (Ser219) [2] [3] [7]. Phosphorylation at Ser219 and Ser224 within the DSGXXS motif (residues 218-224) creates a recognition site for the E3 ubiquitin ligase β-TrCP, targeting ATF4 for proteasomal degradation [3]. Multisite phosphorylation within the transactivation domain (TAD) regulates ATF4 stability and function during cell cycle progression and neurogenesis [7]. Importantly, phosphorylation by CK2 requires the presence of the bZIP domain, indicating intricate interdomain communication [2].
Ubiquitination: The SCFᵦᴛʳᶜᴾ ubiquitin ligase complex catalyzes ATF4 polyubiquitination at Lys374, Lys378, and Lys381, primarily in the nucleus [3] [7]. This modification is essential for maintaining low ATF4 levels under non-stress conditions. Phosphorylation at Ser219 is a prerequisite for β-TrCP binding and subsequent ubiquitination. Deubiquitinating enzymes (DUBs) counter this regulation, though specific ATF4-targeted DUBs remain less characterized.
SUMOylation: While less extensively studied, SUMOylation at Lys273 near the bZIP domain has been implicated in modulating ATF4 transcriptional activity and partner selectivity. This modification may influence nuclear retention and DNA-binding affinity [10].
Table 2: Key Post-Translational Modifications of ATF4
Modification Type | Modification Sites | Enzymes Involved | Functional Consequences |
---|---|---|---|
Phosphorylation | Ser219, Ser224 | CK2, PERK | β-TrCP recognition, degradation |
Phosphorylation | Ser245, Ser254 | RSK2 | Transcriptional activation |
Phosphorylation | Thr213, Ser224 | CK2 | Stabilization, transcriptional activity |
Ubiquitination | Lys374, Lys378, Lys381 | SCFᵦᴛʳᶜᴾ complex | Proteasomal degradation |
SUMOylation | Lys273 | Unknown | Transcriptional modulation, nuclear retention |
ATF4 contains a bipartite nuclear localization signal (NLS; residues 294–310) within its basic region that is essential for nuclear import [6] [10]. This NLS is recognized by importin-α/β heterodimers, facilitating ATF4 translocation to the nucleus upon synthesis or stress-induced upregulation. The NLS overlaps functionally with the DNA-binding domain, suggesting coupled regulation of nuclear import and DNA binding. Nuclear export is mediated by a nuclear export signal (NES; residues 341–351) within the leucine zipper domain, recognized by exportin CRM1 [10]. Under non-stress conditions, rapid nuclear export coupled with cytoplasmic degradation maintains low ATF4 levels. Stress conditions shift this balance toward nuclear accumulation by prolonging ATF4 half-life and potentially modulating NES accessibility. Solution NMR studies indicate transient long-range interactions between the N-terminal TAD and the bZIP domain that may influence NES exposure and export efficiency [2].
The ATF4 mRNA contains evolutionarily conserved upstream open reading frames (uORFs) in its 5′ untranslated region (UTR) that critically regulate its translation [4] [6] [10]. Mammalian ATF4 mRNA typically possesses two functionally important uORFs: uORF1 located near the 5′ cap and uORF2 overlapping the main coding sequence (CDS). Under non-stress conditions with abundant eukaryotic initiation factor 2 (eIF2)-GTP-tRNAᵐᵉᵗ ternary complexes, ribosomes efficiently translate uORF1 and subsequently reinitiate at uORF2. Since uORF2 overlaps with the ATF4 CDS in the +3 reading frame, ribosomes translating uORF2 are positioned such that they cannot reinitiate at the ATF4 start codon, effectively suppressing ATF4 synthesis [4] [10].
During integrated stress response (ISR) activation, eIF2α phosphorylation (by kinases GCN2, PERK, PKR, or HRI) reduces global ternary complex availability. Under these conditions, ribosomes scanning downstream of uORF1 are delayed in acquiring the ternary complex, allowing them to bypass uORF2 and instead initiate at the ATF4 CDS start codon [4] [10]. This mechanism enables selective ATF4 translation when global protein synthesis is suppressed. Ribosome profiling in non-small cell lung cancer (NSCLC) patients revealed significantly reduced ribosome occupancy on ATF4 uORFs compared to adjacent normal tissue, correlating with increased ATF4 protein expression despite unchanged mRNA levels [4]. Evolutionary analyses across vertebrates and invertebrates demonstrate strong conservation of uORF number, position, and sequence context, with mutations abolishing uORF start codons (uATG) exhibiting deleterious effects in population genetic studies [4].
Table 3: uORF-Mediated Regulation of ATF4 Across Species
Species | Number of uORFs | Stress/Disease Context | Regulatory Mechanism | Functional Outcome |
---|---|---|---|---|
Human | 2–4 | NSCLC, ER stress | Reduced ribosome occupancy on uORFs under stress | Enhanced ATF4 translation, tumor progression |
Mouse | 2 | Amino acid deprivation | Delayed reinitiation bypasses inhibitory uORF2 | ATF4 translational upregulation |
Drosophila | 1 | Amino acid deprivation | eIF2D-dependent bypass of uORF | Stress adaptation |
Arabidopsis | 1 | Hypoxia, pathogen response | Conserved uORF | Enhanced stress tolerance |
The human ATF4 gene undergoes alternative splicing, generating functionally distinct isoforms [5] [10]. Two major isoforms are characterized:
Variant 1 (V1; NM_001675.4): Retains the first intron (887 nucleotides), resulting in an extended 5′ UTR with additional regulatory elements. This variant exhibits nuclear detention due to inefficient splicing, reducing its translational efficiency [5].
Variant 2 (V2; NM_182810.3): Represents the canonical, fully spliced transcript with a shorter 5′ UTR (282 nucleotides) that is efficiently exported to the cytoplasm and translated [5].
The splicing choice between these variants is regulated by protein arginine methyltransferase 5 (PRMT5), which symmetrically dimethylates arginine residues in spliceosome components [5]. PRMT5 inhibition shifts splicing toward the V1 isoform, particularly in acute myeloid leukemia (AML) cells with EVI1 oncogene overexpression. The V1 isoform contains a weak, non-consensus splice donor site that is evolutionarily conserved and PRMT5-dependent [5]. Retention of intron 1 introduces premature termination codons, rendering V1 mRNA a substrate for nonsense-mediated decay (NMD). Consequently, PRMT5 inhibition reduces functional ATF4 protein levels by favoring the unstable V1 isoform, leading to impaired oxidative stress response and cellular senescence in EVI1-high AML cells [5].
Transposable element (TE) exonization represents an additional layer of isoform diversity, though its functional impact on ATF4 remains less characterized. Global proteomic analyses have identified TE-derived sequences in various human proteins, potentially contributing to structural and functional diversification [8].
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